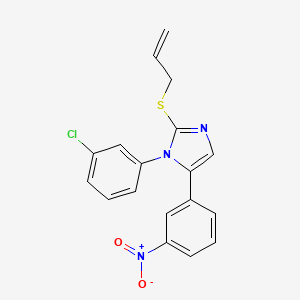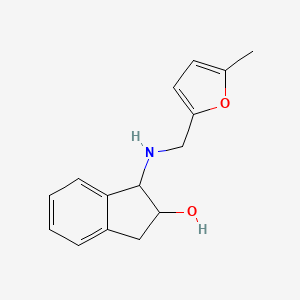
1-(((5-メチルフラン-2-イル)メチル)アミノ)-2,3-ジヒドロ-1H-インデン-2-オール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(((5-methylfuran-2-yl)methyl)amino)-2,3-dihydro-1H-inden-2-ol is an organic compound that features a unique structure combining a furan ring, an indane moiety, and an amino alcohol group
科学的研究の応用
1-(((5-methylfuran-2-yl)methyl)amino)-2,3-dihydro-1H-inden-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for designing novel compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties. Its ability to interact with biological targets makes it a candidate for drug development.
Medicine: Explored for its potential therapeutic effects. The compound’s structure suggests it could interact with various enzymes and receptors, making it a potential lead compound for new medications.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its chemical stability and functional groups.
作用機序
Furan derivatives
The compound contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen. Furan derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Indole derivatives
The compound also contains an indole ring, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Indole derivatives are of wide interest because of their diverse biological and clinical applications .
Suzuki–Miyaura coupling
This is a type of palladium-catalyzed cross-coupling reaction used to synthesize carbon–carbon bonds. It’s possible that this reaction might be involved in the synthesis of the compound .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(((5-methylfuran-2-yl)methyl)amino)-2,3-dihydro-1H-inden-2-ol typically involves multiple steps:
Formation of the Furan Derivative: The starting material, 5-methylfuran, is often synthesized through the methylation of furan. This can be achieved using methyl iodide and a base such as potassium carbonate.
Aminomethylation: The furan derivative undergoes aminomethylation to introduce the amino group. This step involves the reaction of 5-methylfuran with formaldehyde and an amine, typically under acidic conditions.
Indane Formation: The aminomethylated furan is then reacted with an indanone derivative. This step usually requires a catalyst such as palladium on carbon (Pd/C) and hydrogen gas to facilitate the hydrogenation process.
Hydroxylation: Finally, the compound is hydroxylated to introduce the alcohol group. This can be done using an oxidizing agent like sodium borohydride (NaBH4) in the presence of a suitable solvent.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
1-(((5-methylfuran-2-yl)methyl)amino)-2,3-dihydro-1H-inden-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to remove the hydroxyl group, forming a fully saturated indane derivative. Common reducing agents include lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, allowing for the introduction of different substituents. Reagents such as alkyl halides or acyl chlorides are typically used.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a fully saturated indane derivative.
Substitution: Formation of various substituted amino alcohols.
類似化合物との比較
Similar Compounds
1-(((5-methylfuran-2-yl)methyl)amino)-2,3-dihydro-1H-isoindole-1,3-dione: Similar structure but with an isoindole moiety instead of an indane.
5-(Hydroxymethyl)-2-furfurylamine: Shares the furan and amino groups but lacks the indane structure.
2-(5-Methylfuran-2-yl)ethanamine: Similar furan and amino groups but with a simpler ethane backbone.
Uniqueness
1-(((5-methylfuran-2-yl)methyl)amino)-2,3-dihydro-1H-inden-2-ol is unique due to its combination of a furan ring, an indane moiety, and an amino alcohol group. This structure provides a distinct set of chemical properties and potential biological activities, making it a versatile compound for various applications.
特性
IUPAC Name |
1-[(5-methylfuran-2-yl)methylamino]-2,3-dihydro-1H-inden-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-10-6-7-12(18-10)9-16-15-13-5-3-2-4-11(13)8-14(15)17/h2-7,14-17H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNGUCYBEACYRKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CNC2C(CC3=CC=CC=C23)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(5R,8S)-10-((4-methoxy-3-methylphenyl)sulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine](/img/structure/B2518319.png)
![8-(hexylamino)-1,3-dimethyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2518322.png)
![8-[(2-CHLOROPHENYL)METHYL]-3-(3-FLUOROPHENYL)-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE](/img/structure/B2518324.png)
![6-Fluoro-4-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}quinazoline](/img/structure/B2518326.png)
![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-ethyloxalamide](/img/structure/B2518327.png)
![(E)-N-[2-(1-Cyclopentylpyrazol-3-yl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2518328.png)
![2-Chloro-N-[(1R,2R)-2-methoxycyclobutyl]propanamide](/img/structure/B2518329.png)
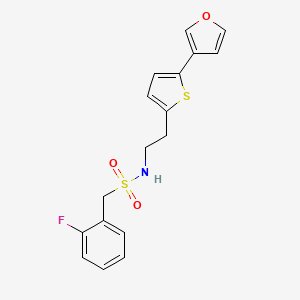
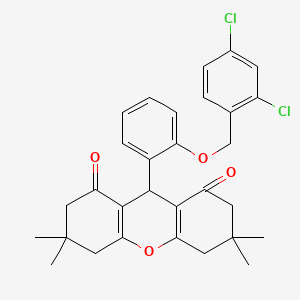

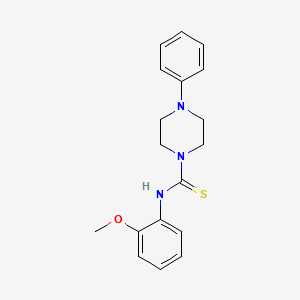

![2-[(2-Fluorophenyl)sulfonyl]-1-phenylethanone](/img/structure/B2518339.png)
